![molecular formula C18H26N2O3 B5635400 (4-cyclopentyl-1,4-diazepan-1-yl)(4-hydroxyphenyl)acetic acid](/img/structure/B5635400.png)
(4-cyclopentyl-1,4-diazepan-1-yl)(4-hydroxyphenyl)acetic acid
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Description
Synthesis Analysis
Synthesis of related compounds often involves reactions between diamines and various aldehydes or ketones, leading to the formation of heterocyclic compounds such as diazepines. For instance, the reaction of 2,3-diaminopyridine with benzoylacetone in the presence of acetic acid can yield various substituted ethanones and diazepin derivatives, which are examined for their antiproliferative activity in vitro (H. Liszkiewicz, 2002). This demonstrates a general pathway for the synthesis of complex diazepine structures, potentially applicable to the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like diazepines can be elucidated using single-crystal analysis, revealing detailed configurations and orientations of functional groups within the molecule. For example, the crystal and molecular structure of a macrocycle clathrate shows specific orientations of acetoxy groups, demonstrating the complex interactions within such molecules (C. Rizzoli et al., 1982). These insights into molecular structure are crucial for understanding the chemical behavior and reactivity of similar compounds.
Chemical Reactions and Properties
Heterocyclic compounds including diazepines undergo various chemical reactions, highlighting their reactivity and potential for functionalization. The synthesis of diazepines often involves cyclization reactions, demonstrating their capacity for forming stable ring structures under specific conditions (A. Eresko et al., 2010). Moreover, the catalytic role of diazepinium perchlorate in acetylation reactions emphasizes the versatility of diazepine derivatives in synthetic chemistry (S. Giri et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-(4-cyclopentyl-1,4-diazepan-1-yl)-2-(4-hydroxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c21-16-8-6-14(7-9-16)17(18(22)23)20-11-3-10-19(12-13-20)15-4-1-2-5-15/h6-9,15,17,21H,1-5,10-13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEUKHKPKYAPQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCCN(CC2)C(C3=CC=C(C=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclopentyl-1,4-diazepan-1-YL)(4-hydroxyphenyl)acetic acid |
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